(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid
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Overview
Description
cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: is a complex organic compound featuring multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives, which undergo a series of protection, cyclization, and functional group transformations. Key steps may involve:
Protection: Introduction of benzyloxycarbonyl and tert-butoxycarbonyl groups to protect reactive amine functionalities.
Cyclization: Formation of the octahydro-1H-pyrrolo[3,4-c]pyridine core through intramolecular cyclization reactions.
Functional Group Transformation: Introduction of the carboxylic acid group through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol or aldehyde groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl or tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group would yield a carboxylic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- cis-1-benzyloxycarbonyl-5-tert-butoxycarbonyl-3,3a,4,6-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-6a-carboxylic acid
- tert-butyl esters
Uniqueness
cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C21H28N2O6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-12-16-11-22(10-9-21(16,14-23)17(24)25)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16?,21-/m1/s1 |
InChI Key |
DSOPMVAOZWNVRM-CAWMZFRYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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